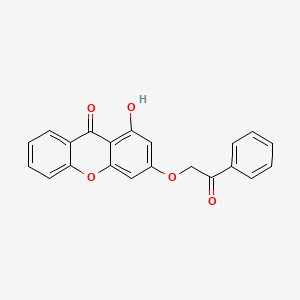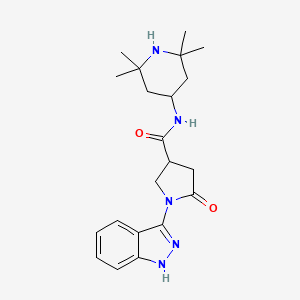![molecular formula C22H21N3O2 B12185723 (2E)-1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B12185723.png)
(2E)-1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-3-phenylprop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-3-phenylprop-2-en-1-one is a complex organic compound that features an indole moiety, a piperazine ring, and a phenylprop-2-en-1-one structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-3-phenylprop-2-en-1-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the formation of the piperazine ring, and finally, the coupling with the phenylprop-2-en-1-one moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and scalability, which are crucial for commercial applications.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The indole and phenyl rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(2E)-1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-3-phenylprop-2-en-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2E)-1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-3-phenylprop-2-en-1-one involves its interaction with specific molecular targets. The indole moiety may bind to receptors or enzymes, modulating their activity. The piperazine ring can enhance the compound’s solubility and bioavailability, while the phenylprop-2-en-1-one structure contributes to its overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
(2E)-1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-3-phenylprop-2-en-1-one: shares structural similarities with other indole-based compounds, such as tryptamines and indole-3-carbinol.
Piperazine derivatives: Compounds like piperazine citrate and piperazine phosphate exhibit similar pharmacological properties.
Uniqueness
The unique combination of the indole, piperazine, and phenylprop-2-en-1-one moieties in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H21N3O2 |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
(E)-1-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C22H21N3O2/c26-21(11-10-17-6-2-1-3-7-17)24-12-14-25(15-13-24)22(27)20-16-18-8-4-5-9-19(18)23-20/h1-11,16,23H,12-15H2/b11-10+ |
InChI Key |
GSAUKBWKADITAT-ZHACJKMWSA-N |
Isomeric SMILES |
C1CN(CCN1C(=O)/C=C/C2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4N3 |
Canonical SMILES |
C1CN(CCN1C(=O)C=CC2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide](/img/structure/B12185647.png)


![methyl 4,5-dimethoxy-2-({(E)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate](/img/structure/B12185665.png)
![3-[(1,3-Benzothiazol-2-yl)methyl]-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B12185668.png)
![N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]pentanamide](/img/structure/B12185672.png)
![[3,4-Bis(acetyloxy)-5-acetamido-6-(2-methoxyphenoxy)oxan-2-yl]methyl acetate](/img/structure/B12185674.png)

![N-[4-(propan-2-yl)phenyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide](/img/structure/B12185688.png)
![1-methyl-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole-5-carboxamide](/img/structure/B12185711.png)
![Ethyl 4-{[4-hydroxy-8-(trifluoromethoxy)quinolin-3-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B12185714.png)
![N-(4-fluorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide](/img/structure/B12185715.png)

![N-cyclopentyl-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B12185727.png)
